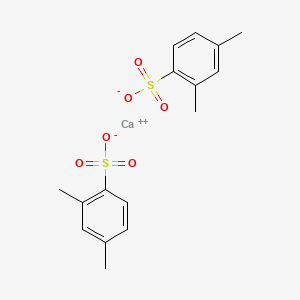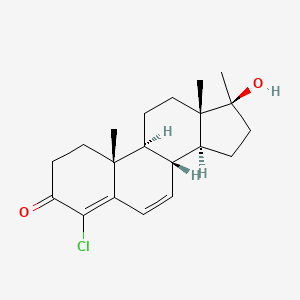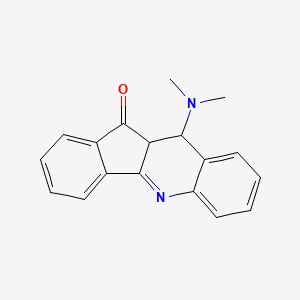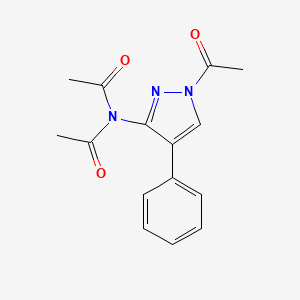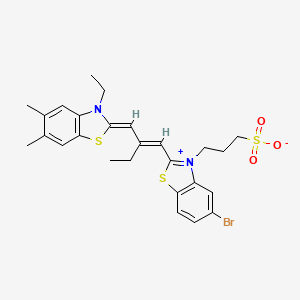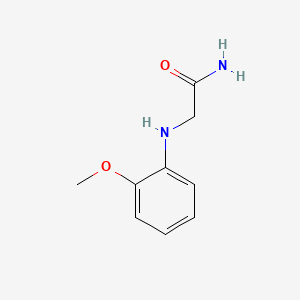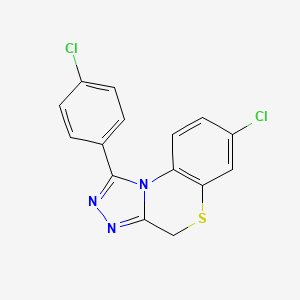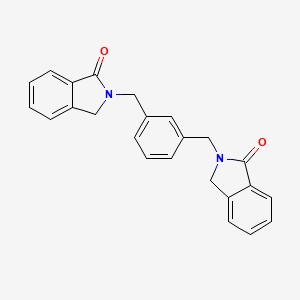![molecular formula C21H33NO2S B12738162 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one CAS No. 70687-99-9](/img/structure/B12738162.png)
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a phenyl group substituted with an isopropylthio group, an octyl chain, and a methyl group The oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenylthio Intermediate: The first step involves the reaction of 4-bromothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-[(1-methylethyl)thio]phenyl bromide.
Formation of the Oxazolidinone Ring: The next step involves the reaction of the phenylthio intermediate with an appropriate amine and carbon dioxide to form the oxazolidinone ring. This reaction is typically carried out under high pressure and elevated temperatures.
Introduction of the Octyl Chain: The final step involves the alkylation of the oxazolidinone ring with an octyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Nitric acid, sulfuric acid, bromine, acetic acid, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant for its anticancer properties.
相似化合物的比较
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike this compound, linezolid has a different substitution pattern and is specifically designed for its antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and a broader spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
70687-99-9 |
|---|---|
分子式 |
C21H33NO2S |
分子量 |
363.6 g/mol |
IUPAC 名称 |
4-methyl-3-octyl-5-(4-propan-2-ylsulfanylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H33NO2S/c1-5-6-7-8-9-10-15-22-17(4)20(24-21(22)23)18-11-13-19(14-12-18)25-16(2)3/h11-14,16-17,20H,5-10,15H2,1-4H3 |
InChI 键 |
UMRYNDVEINOMAE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C(C(OC1=O)C2=CC=C(C=C2)SC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






